2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a heterocyclic compound with a unique structure that includes boron, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of ethynylboronic acid with a suitable nitrogen-containing heterocycle under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in this synthesis include tetrahydrofuran and dichloromethane, and the reaction is often catalyzed by palladium-based catalysts.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Ethyl-substituted dioxazaborocane.
Substitution: Various substituted dioxazaborocane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often related to its ability to donate or accept electrons, making it a versatile compound in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- 2-Propynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Uniqueness
2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its ethynyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic and steric properties.
Properties
IUPAC Name |
2-ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-3-8-12-6(10)4-9(2)5-7(11)13-8/h1H,4-5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVZIRZCTRJEFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746277 |
Source
|
Record name | 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1104637-53-7, 1310384-76-9 |
Source
|
Record name | 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.